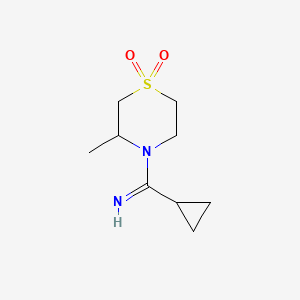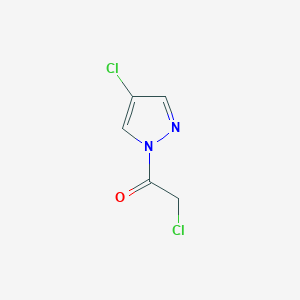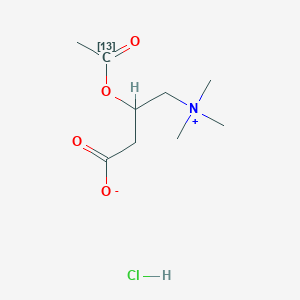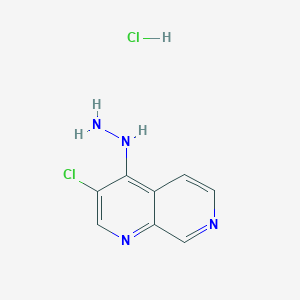
4-(Aminomethyl)-N-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-N-methylpyridin-3-amine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, featuring an aminomethyl group and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-methylpyridin-3-amine typically involves the reaction of 3-cyanopyridine with formaldehyde and methylamine. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced at the 4-position of the pyridine ring. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization or distillation may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce corresponding amines or alcohols.
科学的研究の応用
4-(Aminomethyl)-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-(Aminomethyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological responses, depending on the specific application.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the N-methyl group, which may affect its binding affinity and reactivity.
N-Methylpyridin-3-amine: Lacks the aminomethyl group, which may influence its chemical properties and applications.
4-(Aminomethyl)-N,N-dimethylpyridin-3-amine: Contains an additional methyl group, which can alter its steric and electronic properties.
Uniqueness
4-(Aminomethyl)-N-methylpyridin-3-amine is unique due to the presence of both the aminomethyl and N-methyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
4-(aminomethyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-9-7-5-10-3-2-6(7)4-8/h2-3,5,9H,4,8H2,1H3 |
InChIキー |
LYWLGTGNNPSDHF-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CN=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B15222097.png)

![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)



![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
